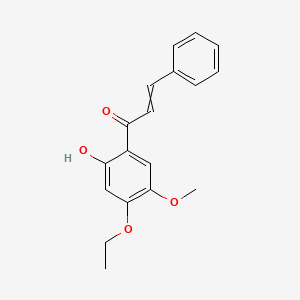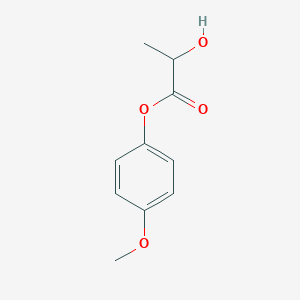
Bis(4-chlorophenyl)iodanium fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl)iodanium fluoride is a hypervalent iodine compound known for its unique chemical properties and reactivity. This compound is part of the diaryliodonium salts family, which are widely used in organic synthesis due to their ability to act as electrophilic arylating agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl)iodanium fluoride typically involves the reaction of 4-chloroiodobenzene with a suitable oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This reaction proceeds through the formation of an intermediate iodonium species, which then reacts with fluoride ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Bis(4-chlorophenyl)iodanium fluoride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers the aryl group to nucleophiles.
Coupling Reactions: It is used in metal-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.
科学研究应用
Bis(4-chlorophenyl)iodanium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent in organic synthesis, enabling the formation of complex molecules.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their functions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of bis(4-chlorophenyl)iodanium fluoride involves the transfer of the aryl group to a nucleophile. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
- Bis(4-fluorophenyl)iodonium chloride
- Bis(4-bromophenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium chloride
Uniqueness
Bis(4-chlorophenyl)iodanium fluoride is unique due to the presence of chlorine atoms, which influence its reactivity and stability. Compared to its fluorinated and brominated counterparts, it offers different reactivity profiles and selectivity in chemical reactions.
属性
CAS 编号 |
115973-99-4 |
|---|---|
分子式 |
C12H8Cl2FI |
分子量 |
369.00 g/mol |
IUPAC 名称 |
bis(4-chlorophenyl)iodanium;fluoride |
InChI |
InChI=1S/C12H8Cl2I.FH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
InChI 键 |
WVUREDHDLOWIND-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


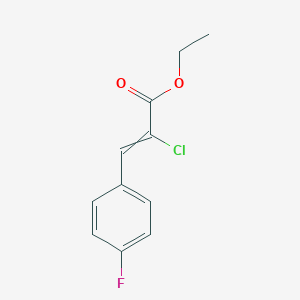
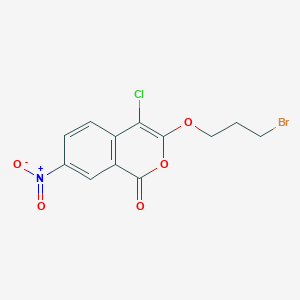
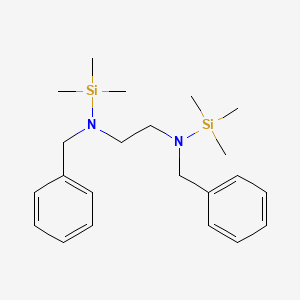


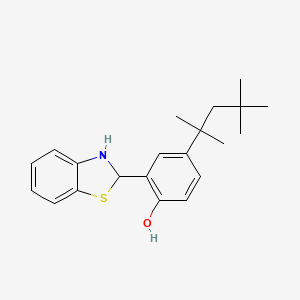
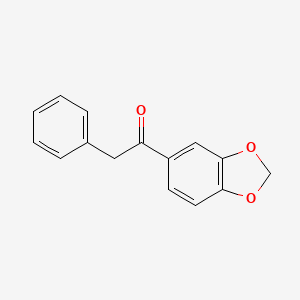


![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
